molecular formula C12H22O11 B1330868 Maltose CAS No. 69-79-4

Maltose

Cat. No.: B1330868
CAS No.: 69-79-4
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-KEUNEUHJSA-N
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Description

. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .

Mechanism of Action

Target of Action

Beta-Maltose is primarily acted upon by the enzyme β-amylase (BMY) . This enzyme is found in some plants and a few microorganisms . The major activity of β-amylase is the production of maltose by the hydrolytic degradation of starch .

Mode of Action

Beta-Maltose interacts with its target, β-amylase, through a process of hydrolysis . The enzyme β-amylase hydrolyzes α,1-4 glycosidic linkages in starch and related polysaccharides . This process releases this compound, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain .

Biochemical Pathways

The primary biochemical pathway affected by beta-Maltose is the starch degradation pathway . In this pathway, complex carbohydrates like starch are broken down into simpler sugars such as glucose and this compound . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .

Pharmacokinetics

It is known that β-maltose is the metabolically active anomer of this compound . A sufficient gradient of β-Maltose exists between the chloroplast and cytosol to allow for passive transport of this compound out of chloroplasts at night .

Result of Action

The result of beta-Maltose’s action is the production of this compound from the hydrolytic degradation of starch . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .

Action Environment

The activities of β-amylase, the enzyme that acts on beta-Maltose, are regulated by various environmental stimuli including stress of drought, cold, and heat . In plants, the enzyme is coded by nine BAM genes, whereas in most bacteria, BMY enzymes are coded by the spoII gene family . The activities of these genes are in turn controlled by various compounds . Production and inhibition of the microbial BMY is regulated by the activation and inactivation of various BAM genes .

Safety and Hazards

When handling beta-Maltose, it is advised to avoid dust formation . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Biochemical Analysis

Biochemical Properties

Beta-Maltose is produced by the action of the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch from the non-reducing end . This enzyme exhibits high specificity for soluble starch, followed by corn starch .

Cellular Effects

In the context of cellular effects, beta-Maltose is a major form of carbon exported from the chloroplast at night as a result of transitory starch breakdown . It influences cell function by providing the plant with carbohydrate during the night when sugars cannot be made by photosynthesis .

Molecular Mechanism

The molecular mechanism of beta-Maltose involves its interaction with beta-amylase. The reducing glucose of maltose is in the beta-form, hence, the name beta-amylase . This enzyme recognizes and hydrolyzes maltotetraose substrate, thereby liberating this compound .

Temporal Effects in Laboratory Settings

It is known that beta-Maltose levels are low during the day but are much higher at night .

Metabolic Pathways

Beta-Maltose is involved in the metabolic pathway of starch degradation. It interacts with the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch .

Transport and Distribution

Beta-Maltose is transported out of chloroplasts at night . A sufficient gradient of beta-Maltose exists between the chloroplast and cytosol to allow for passive transport of this compound out of chloroplasts .

Subcellular Localization

Beta-Maltose is localized in the chloroplast, where it is involved in the breakdown of transitory starch . Its activity is influenced by its subcellular localization, with its concentration being greater in the chloroplast than in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acid catalysts or the enzyme maltase.

    Oxidation: Oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Glucose.

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

Properties

CAS No.

69-79-4

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-KEUNEUHJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

boiling_point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

density

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

melting_point

102-103 °C

14641-93-1
69-79-4

physical_description

White odorless crystals;  [Mallinckrodt Baker MSDS]

solubility

780.0 mg/mL

Synonyms

Maltose

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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